2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Overview
Description
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid is a synthetic compound that belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor agonists. This compound is known for its significant role in the field of neuropharmacology, particularly in the study of excitatory neurotransmission.
Preparation Methods
The synthesis of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves several steps. One common synthetic route includes the reaction of appropriate isoxazole derivatives with amino acids under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of isoxazole derivatives and their reactivity.
Biology: This compound is crucial in the study of neurotransmitter systems and synaptic transmission.
Medicine: It is used in the development of drugs targeting excitatory neurotransmission disorders.
Industry: It finds applications in the synthesis of various pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves its interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent excitatory neurotransmission .
Comparison with Similar Compounds
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid can be compared with other similar compounds such as:
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Both compounds act on the same receptor but differ in their specific binding affinities and effects.
Kainic acid: Another excitatory amino acid that acts on kainate receptors, which are distinct from alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
The uniqueness of this compound lies in its specific interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, making it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-oxo-5-phenyl-1,2-oxazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(12(16)17)6-8-10(18-14-11(8)15)7-4-2-1-3-5-7/h1-5,9H,6,13H2,(H,14,15)(H,16,17)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLPVAAGYNKBT-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NO2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NO2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934986 | |
Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154420-28-7 | |
Record name | 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154420287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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